molecular formula C11H8IN B6254759 5-iodo-2-phenylpyridine CAS No. 1214342-99-0

5-iodo-2-phenylpyridine

Cat. No.: B6254759
CAS No.: 1214342-99-0
M. Wt: 281.1
InChI Key:
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Description

5-Iodo-2-phenylpyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of an iodine atom at the 5-position and a phenyl group at the 2-position of the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-phenylpyridine typically involves the iodination of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-azido-2-phenylpyridine, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

5-Iodo-2-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-iodo-2-phenylpyridine depends on its specific applicationThese interactions can modulate biological pathways and processes, leading to specific effects .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-phenylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-2-phenylpyridine: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.

Uniqueness: 5-Iodo-2-phenylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies where iodine’s unique characteristics are advantageous .

Properties

CAS No.

1214342-99-0

Molecular Formula

C11H8IN

Molecular Weight

281.1

Purity

95

Origin of Product

United States

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